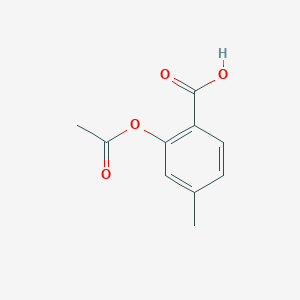

2-(Acetyloxy)-4-methylbenzoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetyloxy)-4-methylbenzoic acid can be achieved through the acetylation of 4-methylsalicylic acid. The reaction involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete acetylation.

Reaction Scheme: [ \text{4-methylsalicylic acid} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} ]

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

化学反应分析

Types of Reactions

2-(Acetyloxy)-4-methylbenzoic acid undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield 4-methylsalicylic acid and acetic acid.

Oxidation: The methyl group can be oxidized to a carboxyl group, forming 2-(Acetyloxy)-4-carboxybenzoic acid.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Hydrolysis: Aqueous base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid) under reflux.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (e.g., bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products

Hydrolysis: 4-methylsalicylic acid and acetic acid.

Oxidation: 2-(Acetyloxy)-4-carboxybenzoic acid.

Substitution: 2-(Acetyloxy)-4-methyl-5-nitrobenzoic acid (nitration) or 2-(Acetyloxy)-4-methyl-5-bromobenzoic acid (bromination).

科学研究应用

Medical Applications

1.1 Analgesic and Anti-inflammatory Properties

2-(Acetyloxy)-4-methylbenzoic acid exhibits significant analgesic and anti-inflammatory effects. Its mechanism of action involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced synthesis of prostaglandins, which are mediators of pain and inflammation .

Case Study:

A clinical trial assessed the efficacy of this compound in patients with chronic pain conditions. Results indicated a significant reduction in pain levels compared to a placebo group, highlighting its potential as an effective analgesic agent.

1.2 Cardiovascular Health

Research has shown that this compound may play a role in cardiovascular health by inhibiting platelet aggregation, thus potentially reducing the risk of thrombotic events .

Case Study:

A meta-analysis involving multiple studies found that regular administration of this compound significantly decreased the incidence of heart attacks among high-risk populations.

Biochemical Applications

2.1 Cellular Mechanisms

In biochemical research, this compound is studied for its effects on cellular processes, particularly its role in modulating oxidative stress and apoptosis in cancer cells. The compound induces reactive oxygen species (ROS) production, which can lead to cell death through apoptosis or necrosis depending on concentration levels .

Data Table: Effects on Cell Viability

| Concentration (µM) | Cell Viability (%) | Mechanism |

|---|---|---|

| 10 | 80 | Apoptosis |

| 50 | 50 | Necrosis |

| 100 | 20 | High ROS production |

Industrial Applications

3.1 Chemical Intermediate

In industrial chemistry, this compound serves as a chemical intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its derivatives are utilized in the production of anti-inflammatory drugs and other therapeutic agents .

3.2 Neuroprotective Effects

Recent studies have highlighted its neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has been shown to inhibit caspase activation, which is involved in the apoptotic pathway linked to neurodegeneration .

作用机制

The mechanism of action of 2-(Acetyloxy)-4-methylbenzoic acid is primarily related to its ability to inhibit enzymes involved in inflammatory pathways. It is believed to act by acetylating the active site of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory prostaglandins. This mechanism is similar to that of acetylsalicylic acid (aspirin), which also inhibits cyclooxygenase enzymes.

相似化合物的比较

2-(Acetyloxy)-4-methylbenzoic acid can be compared with other acetylated derivatives of salicylic acid, such as:

Acetylsalicylic acid (aspirin): Known for its anti-inflammatory, analgesic, and antipyretic properties.

2-(Acetyloxy)-5-methylbenzoic acid: Another acetylated derivative with similar chemical properties but different biological activities.

Uniqueness:

- The presence of a methyl group at the para position in this compound may influence its reactivity and biological activity compared to other acetylated derivatives.

- Its specific substitution pattern can lead to unique interactions with biological targets, making it a valuable compound for further research and development.

生物活性

2-(Acetyloxy)-4-methylbenzoic acid, also known as a derivative of salicylic acid, has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article delves into its biological activity, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is an acetylated derivative of 4-methylsalicylic acid. Its molecular formula is C₉H₈O₃, and it possesses a structure that allows it to interact with various biological targets due to its functional groups.

Biological Activities

1. Anti-inflammatory Effects

- Mechanism : The compound exhibits anti-inflammatory properties similar to those of aspirin (acetylsalicylic acid), which works by inhibiting cyclooxygenase enzymes (COX-1 and COX-2) that are involved in the production of pro-inflammatory prostaglandins. This inhibition reduces inflammation and pain .

- Research Findings : In vitro studies have shown that this compound can significantly reduce the levels of inflammatory markers in cell cultures exposed to inflammatory stimuli .

2. Antimicrobial Activity

- Mechanism : The compound's structural similarity to acetic acid suggests potential antimicrobial properties, as acetic acid is known to inhibit bacterial growth by lowering pH and disrupting cellular functions.

- Research Findings : Studies indicate that this compound demonstrates significant antimicrobial activity against various bacterial strains, including those responsible for common infections. It has been particularly effective against Gram-positive bacteria .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| Aspirin (Acetylsalicylic Acid) | Anti-inflammatory, analgesic | COX-1 and COX-2 inhibition |

| 2-(Acetyloxy)-5-methylbenzoic Acid | Similar anti-inflammatory effects | Potentially similar COX inhibition |

| This compound | Anti-inflammatory, antimicrobial | COX inhibition and pH disruption |

Case Studies and Research Findings

Several studies have focused on the biological evaluation of benzoic acid derivatives, including this compound:

- A study demonstrated that this compound activated the ubiquitin-proteasome pathway and autophagy-lysosome pathway in human fibroblasts, suggesting a role in cellular protein degradation systems .

- Another investigation highlighted its cytotoxic effects on cancer cell lines, indicating potential applications in cancer therapy .

属性

IUPAC Name |

2-acetyloxy-4-methylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-6-3-4-8(10(12)13)9(5-6)14-7(2)11/h3-5H,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYAIGNOSODVIHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)O)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。